1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine
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Overview
Description
1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and imidazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)pyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 4-bromomethylpyridine and imidazole. This method requires a palladium catalyst, a phosphine ligand, and a base such as sodium carbonate. The reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the imidazole or pyridine rings.
Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.
Substitution: Alkylated or acylated derivatives at the pyridine ring.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine
- 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine
- 1-(Pyridin-4-ylmethyl)-1H-imidazol-4-amine
Uniqueness
1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine is unique due to the specific positioning of the pyridine and imidazole rings, which influences its chemical reactivity and biological activity The 4-position of the pyridine ring allows for distinct interactions with metal ions and biological targets compared to its isomers
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-1-3-11-4-2-8/h1-6H,7H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMLEGFZHWINAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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